molecular formula C26H31IrO2- B6298407 Tris(norbornadiene)(acetylacetonato)iridium(III), 98% (99.9%-Ir) CAS No. 41612-46-8

Tris(norbornadiene)(acetylacetonato)iridium(III), 98% (99.9%-Ir)

Cat. No. B6298407
CAS RN: 41612-46-8
M. Wt: 567.7 g/mol
InChI Key: ATNPDBQVYULDKK-YOLRLSNNSA-M
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Description

Tris(norbornadiene)(acetylacetonato)iridium(III) is an organometallic compound manufactured by American Elements under the trade name AE Organometallics™ . It is a light yellow powder with a molecular weight of 567.75 . The compound has a linear formula of Ir(C7H8-C7H8)(C7H8)(C5H7O2) .


Synthesis Analysis

A series of mixed-ligand complexes of tris(acetylacetonato)iridium(III) with N-heterocyclic ligands have been synthesized . The reaction of [bis(acac-O,O′)(acac-C3)Ir(H2O)] with the corresponding ligand leads to the formation of these complexes .


Molecular Structure Analysis

The molecular structure of Tris(norbornadiene)(acetylacetonato)iridium(III) is determined by single-crystal X-ray diffraction . These complexes have slightly distorted octahedral coordination geometries .


Chemical Reactions Analysis

Tris(norbornadiene)(acetylacetonato)iridium(III) is a useful reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .


Physical And Chemical Properties Analysis

Tris(norbornadiene)(acetylacetonato)iridium(III) appears as a light yellow powder . It has a melting point of 180°C . The solubility of this compound in water is not specified .

Scientific Research Applications

Tris(norbornadiene)(acetylacetonato)iridium(III), 98% (99.9%-Ir) has been studied extensively due to its potential applications in various fields. In catalysis, it has been used as a catalyst for the dehydrogenation of alcohols and the isomerization of olefins. In biochemistry, it has been used to study the structure of proteins and enzymes. In materials science, it has been used to study the properties of nanomaterials, such as nanowires and nanotubes.

Mechanism of Action

Target of Action

Tris(norbornadiene)(acetylacetonato)iridium(III) is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

As an organometallic compound, it may interact with various biological targets through coordination bonds, influencing their function .

Biochemical Pathways

Organometallic compounds can participate in a wide range of reactions, potentially affecting multiple pathways .

Result of Action

As an organometallic compound, it could potentially have a wide range of effects depending on its specific targets and mode of action .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Tris(norbornadiene)(acetylacetonato)iridium(III). For instance, its stability could be affected by temperature as it has a melting point of 180°C .

Advantages and Limitations for Lab Experiments

Tris(norbornadiene)(acetylacetonato)iridium(III), 98% (99.9%-Ir) has several advantages for laboratory experiments. It is soluble in organic solvents, making it easy to work with. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, there are also some limitations to working with this compound. It is sensitive to light and air, so it must be stored and handled carefully. Additionally, it is not very stable in aqueous solutions, so it must be used in an organic solvent.

Future Directions

The potential applications of tris(norbornadiene)(acetylacetonato)iridium(III), 98% (99.9%-Ir) are still being explored. Possible future directions for research include further study of its catalytic activity, its potential for use in biochemistry, and its potential for use in materials science. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

Tris(norbornadiene)(acetylacetonato)iridium(III), 98% (99.9%-Ir) can be synthesized using a variety of methods. One method involves the reaction of an iridium chloride solution with a Tris(norbornadiene)(acetylacetonato)iridium(III), 98% (99.9%-Ir)-acetylacetonate ligand in an organic solvent, such as toluene or xylene. The reaction is carried out at room temperature and produces a dark brown solution of the desired compound.

Safety and Hazards

The safety data sheet indicates that the substance is not classified according to the CLP regulation . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and storing in a well-ventilated place .

properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;iridium;(Z)-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H8.C5H8O2.Ir/c3*1-2-7-4-3-6(1)5-7;1-4(6)3-5(2)7;/h3*1-4,6-7H,5H2;3,6H,1-2H3;/p-1/b;;;4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNPDBQVYULDKK-YOLRLSNNSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].C1C2C=CC1C=C2.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Ir]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C1C2C=CC1C=C2.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Ir]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31IrO2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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